N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O6/c22-16(15-8-23-11-3-1-2-4-13(11)26-15)19-18-21-20-17(27-18)10-5-6-12-14(7-10)25-9-24-12/h1-7,15H,8-9H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZORPYXSSSQDMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
The structure of the compound can be described as follows:
- Chemical Formula : C₁₈H₁₅N₃O₄
- Molecular Weight : 335.34 g/mol
- CAS Number : 94839-07-3
The presence of the benzo[d][1,3]dioxole and oxadiazole moieties suggests potential interactions with biological targets, particularly in cancer therapy and other disease models.
Anticancer Properties
Research has indicated that compounds containing oxadiazole and dioxin moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of similar structures can induce apoptosis in various cancer cell lines.
Case Study: Dioxol and Dihydrodioxin Analogs
A study on dioxol and dihydrodioxin analogs revealed that certain derivatives demonstrated potent anti-cancer activity with nanomolar efficacy against a variety of human cancer cells. The most active compounds in this series were noted to induce cell cycle arrest at the G2/M phase, highlighting their potential as chemotherapeutic agents .
The mechanism through which this compound exerts its biological effects may involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit glycogen synthase kinase-3 (GSK-3), which is implicated in various cellular processes including cell proliferation and survival .
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is crucial for assessing its viability as a therapeutic agent. Preliminary studies suggest that metabolic stability is a significant factor influencing its biological activity. Compounds with rapid metabolism may exhibit reduced efficacy due to decreased bioavailability.
Metabolic Stability Study
In vitro studies involving liver microsomes indicate that similar compounds undergo rapid metabolism via cytochrome P450 enzymes. This rapid clearance can limit their effectiveness in vivo . Modifications to enhance metabolic stability without compromising potency are essential for developing effective therapeutic agents.
Table 1: Biological Activity Overview
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells | |
| Kinase Inhibition | Inhibits GSK-3 activity | |
| Metabolic Stability | Rapidly metabolized by liver microsomes |
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | IC50 (nM) | Mechanism |
|---|---|---|
| Dioxol analogs (e.g., 5e) | 53 | Cell cycle arrest at G2/M phase |
| Oxadiazole derivatives | <100 | GSK-3 inhibition |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Core Structure and Substituent Variations
The table below highlights key structural differences and similarities between the target compound and analogs from the evidence:
Electronic and Physicochemical Properties
- Electron-Withdrawing vs. In contrast, the 2,5-dichlorophenyl analog () introduces electron-withdrawing Cl atoms, which may improve binding affinity but reduce solubility .
- Lipophilicity : The dichlorophenyl analog (LogP likely >3) is more lipophilic than the target compound (LogP estimated ~2.5), impacting membrane permeability and metabolic stability.
Table 1: Comparative Physicochemical Properties (Estimated)
Key Observations:
Synthetic Complexity : Thiazole derivatives (e.g., ) require multi-step purifications (e.g., HPLC), whereas oxadiazoles (–3) utilize simpler cyclization methods.
Structural Flexibility : Compounds with fewer rotatable bonds (e.g., target compound) may exhibit better target binding due to reduced conformational entropy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
